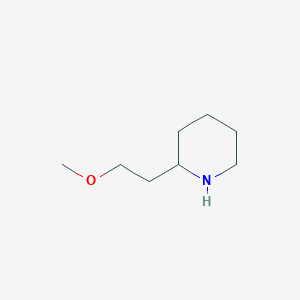

2-(2-Methoxyethyl)piperidine

Description

Chemo- and Regioselective Synthesis

Controlling the substitution pattern on the piperidine (B6355638) ring is essential for developing derivatives with specific properties. Synthetic strategies can be designed to introduce substituents at desired positions (e.g., C3, C4, C5, or C6) of the 2-(2-Methoxyethyl)piperidine (B1644238) scaffold. This can be achieved through various methods, including the synthesis of piperidine precursors with existing substitutions or the direct functionalization of the piperidine ring. nih.gov

For example, methyl substitution on the piperidine ring has been used as a probe to explore receptor binding affinities and selectivities. nih.gov The synthesis of such derivatives often starts from appropriately substituted pyridines or by constructing the piperidine ring through cyclization reactions that set the desired substitution pattern. ajchem-a.com Methods like intramolecular reductive amination of ω-amino fatty acids or ketones can be employed to form substituted piperidines. nih.gov The key is to select a synthetic route that allows for precise placement of functional groups while accommodating the 2-(2-methoxyethyl) substituent.

Regioselective functionalization, particularly alkylation and arylation, allows for the precise introduction of carbon-based substituents onto the piperidine ring. While N-alkylation of this compound is straightforward, regioselective C-alkylation or C-arylation is more challenging and often requires multi-step strategies.

One common approach involves the formation of an enamine or an iminium ion intermediate from a piperidine precursor, which then directs the incoming electrophile (alkyl or aryl group) to a specific carbon atom. For instance, α-functionalization can be achieved through oxidative methods followed by the addition of a nucleophile. nih.gov The synthesis of 2-substituted pyridines via the addition of Grignard reagents to pyridine (B92270) N-oxides, followed by rearrangement, is a well-established method that can serve as a precursor route to 2,6-disubstituted piperidines. nih.govorganic-chemistry.org By using a blocking group, a site-controllable functionalization can be achieved. nih.gov These strategies allow for the synthesis of complex piperidine derivatives with controlled regiochemistry.

Stereoselective and Enantioselective Synthesis

Creating enantiomerically pure derivatives of this compound, which is chiral at the C2 position, requires stereoselective synthetic methods. One powerful strategy is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter is set, the auxiliary can be removed.

In the context of piperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom of a suitable precursor. This auxiliary then directs the diastereoselective addition of a substituent to the ring. Evans' oxazolidinones are a well-known class of chiral auxiliaries used for asymmetric alkylations. researchgate.netwilliams.edu The process would involve:

Acylation of the chiral auxiliary with a precursor molecule containing the piperidine nitrogen.

Deprotonation to form a chiral enolate.

The chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less sterically hindered face. researchgate.net

This results in a highly diastereoselective alkylation, setting a new stereocenter with a predictable configuration. williams.edu

Finally, the chiral auxiliary is cleaved to reveal the enantiomerically enriched product.

This methodology provides a reliable way to control the absolute stereochemistry of substituents on the piperidine ring, which is critical for the synthesis of biologically active compounds. nih.gov

Enantioselective Catalysis (e.g., Palladium-catalyzed Approaches)

Palladium-catalyzed reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of 2-substituted piperidine synthesis, palladium catalysis can be employed for enantioselective cyclization and coupling reactions. While specific literature detailing the direct enantioselective palladium-catalyzed synthesis of this compound is not abundant, the principles can be applied from the synthesis of related structures. For instance, palladium-catalyzed intramolecular coupling has been utilized in synthetic sequences starting from enantiopure aldehyde derivatives of 2-piperidineethanol, a direct precursor to the target molecule.

One established strategy involves the Pd(II)-catalyzed 1,3-chirality transfer reaction of N-protected ζ-amino allylic alcohols, which cyclize to form substituted piperidines with high stereoselectivity. The choice of catalyst, such as PdCl2(CH3CN)2, and solvent can significantly influence the reaction's stereochemical outcome. nih.gov Such methodologies could potentially be adapted for the enantioselective synthesis of this compound by utilizing an appropriate acyclic precursor.

| Catalyst System | Reaction Type | Key Feature | Potential Applicability |

|---|---|---|---|

| Pd(CH3CN)2Cl2 | Intramolecular Heck Reaction | Formation of bicyclic piperidine derivatives. | Applicable to derivatives of this compound. |

| Pd(II) complexes | 1,3-Chirality Transfer | High stereoselectivity in the formation of 2- and 2,6-substituted piperidines. nih.gov | A potential route to enantiomerically enriched this compound from chiral allylic alcohols. |

Enzymatic Kinetic Resolution Techniques

Enzymatic kinetic resolution is a widely used and effective method for obtaining enantiomerically pure compounds. This technique relies on the ability of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of enantiopure this compound, the kinetic resolution of its precursor, 2-piperidineethanol, has been extensively studied. nih.gov

The resolution of racemic N-protected 2-piperidineethanol derivatives is often accomplished through enantioselective acylation. nih.gov Various lipases have been screened for this purpose, with their selectivity being dependent on the enzyme source, the N-protecting group, and the reaction conditions. For example, a preliminary screening of lipases for the acylation of N-protected 2-piperidineethanol revealed that while many showed low enantioselectivities, Lipase PS was identified as a more selective enzyme for the (R)-enantiomer, and crude porcine pancreatic lipase showed opposite enantioselectivity. nih.gov

| Enzyme | N-Protecting Group | Observed Enantioselectivity | Reference |

|---|---|---|---|

| Lipase PS | Boc | Preferential acylation of the (R)-enantiomer. | nih.gov |

| Porcine Pancreatic Lipase (crude) | Boc | Opposite enantioselectivity to other lipases. | nih.gov |

Dynamic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert a racemic starting material completely into a single enantiomer of the product. This is achieved by combining a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. While specific examples of DKR applied directly to this compound are not prominent in the literature, the concept has been successfully applied to related piperidine derivatives.

For instance, the dynamic resolution of N-Boc-2-lithiopiperidine has been demonstrated. nih.gov In this process, a racemic mixture of the organolithium compound is resolved in the presence of a chiral ligand. This methodology allows for the asymmetric substitution at the 2-position of the piperidine ring. Such a strategy could be envisioned for the synthesis of chiral 2-substituted piperidines, which could then be further functionalized to yield this compound. The success of a DKR process is highly dependent on the ability to achieve efficient racemization of the starting material under the conditions of the kinetic resolution.

Remote Stereocenter Discrimination Strategies

A significant challenge in the kinetic resolution of 2-piperidineethanol is the distance between the reacting hydroxyl group and the stereocenter at the 2-position of the piperidine ring. This is a case of remote stereocenter discrimination. Despite this challenge, successful enzymatic resolutions have been achieved. flinders.edu.au

The kinetic resolution of N-Boc-piperidine-2-ethanol was accomplished through sequential transesterification using two different enzymes, Lipase PS and porcine pancreatic lipase, which exhibited opposite enantioselectivities. flinders.edu.au This allowed for the gram-scale preparation of both the (R) and (S) enantiomers of the N-Boc protected alcohol. This demonstrates that enzymes can effectively discriminate between stereocenters that are not in close proximity to the reaction site, providing a viable route to enantiomerically pure precursors of this compound.

Modern Synthetic Techniques and Optimization

Modern synthetic techniques aim to improve reaction efficiency, reduce reaction times, and enhance product yields and purity. Microwave-assisted synthesis and continuous flow chemistry are two such technologies that have found broad application in organic synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions. This can lead to dramatic reductions in reaction times, increased product yields, and sometimes, different reaction selectivities compared to conventional heating. While specific protocols for the microwave-assisted synthesis of this compound are not extensively documented, the synthesis of various piperidine derivatives has been successfully achieved using this technology. nih.gov

For example, microwave irradiation has been employed for the N-alkylation of piperidines and the synthesis of complex heterocyclic systems containing a piperidine moiety. researchgate.netmdpi.com These methods often proceed under milder conditions and with significantly shorter reaction times than their conventional counterparts. It is plausible that the final methoxyethylation step to convert 2-piperidineethanol to this compound, or other steps in its synthesis, could be optimized and accelerated using microwave assistance.

Continuous Flow Chemistry Applications

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scaling and automation. nih.govresearchgate.net

The synthesis of various piperidine-containing active pharmaceutical ingredients (APIs) has been successfully demonstrated using continuous flow systems. drreddys.com These multi-step syntheses often integrate reaction, separation, and purification steps into a single continuous process. flinders.edu.au While a dedicated continuous flow synthesis of this compound has not been specifically detailed, the modular nature of flow chemistry allows for the adaptation of existing protocols for the synthesis of 2-substituted piperidines. For example, a flow process could be designed for the hydrogenation of a corresponding pyridine precursor, followed by in-line protection and subsequent functionalization of the side chain to yield the target compound. The improved control over reaction parameters in a flow reactor could lead to higher yields and purities of this compound.

Reaction Parameter Optimization (Temperature, Solvent Polarity, Stoichiometry)

The optimization of reaction parameters is critical in achieving high yields and purity of this compound via the hydrogenation of 2-(2-methoxyethyl)pyridine. These parameters, including temperature, solvent polarity, and the stoichiometry of reagents, are interdependent and must be fine-tuned for a specific catalytic system.

Temperature: The reaction temperature significantly influences the rate of hydrogenation. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as hydrogenolysis or decomposition of the starting material or product. For the hydrogenation of substituted pyridines, temperatures can range from ambient temperature to over 100°C thalesnano.com. For instance, the hydrogenation of pyridine-2-acetic ester required temperatures of 80°C and high pressure to achieve full conversion thalesnano.com. Milder conditions, such as 40°C, have been found to be effective for the hydrogenation of various functionalized pyridines using a rhodium oxide catalyst liverpool.ac.ukresearchgate.net. The optimal temperature for the synthesis of this compound would need to be determined empirically, balancing reaction rate with selectivity.

Solvent Polarity: The choice of solvent can affect the solubility of the substrate and catalyst, as well as the catalyst's activity and selectivity. Protic solvents like acetic acid and alcohols are commonly employed in the catalytic hydrogenation of pyridines. Acetic acid has been shown to be an effective solvent for the Pd/C catalyzed hydrogenation of pyridine, leading to quantitative conversion to piperidine under ambient conditions researchgate.net. The acidic nature of the solvent can protonate the pyridine nitrogen, forming a pyridinium salt, which is more susceptible to reduction gatech.edu. The use of polar, protic solvents such as a mixture of methanol (B129727) and water has also been shown to be critical for the success of certain reductive amination reactions leading to N-aryl piperidines nih.gov. The polarity of the solvent can also influence the stereoselectivity of the reduction.

Stoichiometry: In catalytic hydrogenation, the crucial stoichiometric consideration is the catalyst loading and the pressure of hydrogen gas. Catalyst loading is typically in the range of 0.5 to 10 mol% relative to the substrate liverpool.ac.ukacs.org. Hydrogen pressure is another key factor, with pressures ranging from atmospheric pressure (using a hydrogen balloon) to high pressures (up to 100 bar) being utilized thalesnano.comresearchgate.net. Higher pressures generally increase the rate of reaction but require specialized equipment. For many pyridine hydrogenations, pressures between 30 and 80 bar have been found to be effective for achieving full conversion thalesnano.com. The stoichiometry of any additives, such as acids to promote pyridinium salt formation, must also be carefully controlled to avoid unwanted side reactions.

Table 1: Illustrative Reaction Parameter Optimization for Pyridine Hydrogenation

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

|---|---|---|---|---|---|

| Temperature | 25°C | 60°C | 100°C | Rate increases with temperature, but selectivity may decrease at higher temperatures. | thalesnano.com |

| Solvent | Acetic Acid | Methanol | Dichloromethane (B109758) | Acetic acid can enhance reactivity by forming pyridinium salts. | researchgate.netnih.gov |

| H₂ Pressure | 1 atm | 50 bar | 100 bar | Higher pressure generally leads to faster reaction rates. | thalesnano.comresearchgate.net |

| Catalyst Loading | 1 mol% | 5 mol% | 10 mol% | Higher loading can increase reaction rate but also cost. | liverpool.ac.ukacs.org |

Catalyst Screening and Optimization (e.g., DCC, EDC, HATU, Pd/C, RuCl3·xH2O, Rh/C, Copper-mediated Reactions)

The choice of catalyst is paramount for the successful synthesis of this compound. While coupling agents like DCC, EDC, and HATU are primarily used for amide bond formation and are not directly applicable to the hydrogenation of pyridines, a range of metal-based catalysts are highly effective for this transformation.

Palladium on Carbon (Pd/C): Pd/C is a widely used, versatile, and cost-effective catalyst for the hydrogenation of aromatic rings, including pyridines. It can be used under a variety of conditions, from ambient temperature and pressure to more forcing conditions researchgate.netmdpi.com. The activity of Pd/C can be influenced by the solvent, with acidic media often enhancing its performance in pyridine reductions researchgate.netmdpi.com. However, the nitrogen atom in pyridine can sometimes act as a catalyst poison, deactivating the palladium surface nih.gov.

Rhodium-based Catalysts (Rh/C, Rh₂O₃): Rhodium catalysts, such as rhodium on carbon (Rh/C) and rhodium oxide (Rh₂O₃), are often more active than palladium for the hydrogenation of pyridines, particularly for functionalized derivatives liverpool.ac.uknih.govrsc.org. Rh/C has been successfully used for the hydrogenation of substituted pyridines under lower atmospheric pressures asianpubs.org. A commercially available Rh₂O₃ catalyst has been shown to be effective for the reduction of a broad range of unprotected pyridines under mild conditions (e.g., 40°C and 5 bar H₂) liverpool.ac.ukresearchgate.net.

Ruthenium-based Catalysts (RuCl₃·xH₂O): Ruthenium catalysts, including RuCl₃·xH₂O, have demonstrated excellent activity in the transfer hydrogenation of N-heterocycles, including pyridines, using hydrogen sources like ammonia-borane acs.org. This method offers the advantage of avoiding high-pressure hydrogen gas and shows good functional group tolerance acs.org.

Platinum-based Catalysts (PtO₂): Platinum oxide (PtO₂), also known as Adams' catalyst, is another effective catalyst for the hydrogenation of substituted pyridines, typically in an acidic solvent like glacial acetic acid asianpubs.org.

Copper-mediated Reactions: While not typically used for the direct hydrogenation of pyridines, copper-catalyzed reactions are relevant for the synthesis of substituted piperidines through other routes, such as intramolecular C-H amination or the reaction of organocopper reagents with aziridines nih.govnih.govresearchgate.netresearchgate.net. These methods can provide access to functionalized piperidines that may be precursors or analogues of this compound.

Table 2: Catalyst Performance in Pyridine Hydrogenation

| Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Pd/C | H₂ (1-100 atm), 25-100°C, acidic or neutral solvent | Cost-effective, widely available | Susceptible to nitrogen poisoning | researchgate.netmdpi.com |

| Rh/C | H₂ (low to high pressure), 25-80°C | High activity for pyridines | More expensive than palladium | liverpool.ac.ukacs.org |

| Rh₂O₃ | H₂ (5 bar), 40°C, TFE | Mild conditions, broad substrate scope | Less common than Rh/C | liverpool.ac.ukresearchgate.net |

| RuCl₃·xH₂O | Transfer hydrogenation (e.g., with H₃N-BH₃) | Avoids high-pressure H₂, good functional group tolerance | Requires a hydrogen donor | acs.org |

| PtO₂ | H₂ (50-70 bar), RT, glacial acetic acid | Effective for many substituted pyridines | Requires acidic conditions | asianpubs.org |

Protecting Group Strategies in Complex Synthesis

In the synthesis of more complex molecules that contain the this compound moiety, the use of protecting groups for the piperidine nitrogen is often necessary. The choice of protecting group depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

Common nitrogen protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable to a wide range of non-acidic conditions and is readily removed with acids like trifluoroacetic acid (TFA) creative-peptides.com. The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation (hydrogenolysis), which would be compatible with a synthesis that avoids further reduction of other functional groups creative-peptides.com.

For syntheses involving strong bases or organometallic reagents, an N-benzyl (Bn) group can be employed. The benzyl group is generally stable to these conditions and can be removed by hydrogenolysis.

In solid-phase peptide synthesis (SPPS), the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common amino-protecting group that is cleaved under mild basic conditions, typically with piperidine creative-peptides.comiris-biotech.de. While less common in general organic synthesis, its lability to bases provides an orthogonal deprotection strategy to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz, Bn) groups.

The selection of an appropriate protecting group is a critical aspect of synthetic planning, ensuring that the piperidine nitrogen does not interfere with other transformations in the synthetic sequence. The orthogonality of protecting groups is a key concept, allowing for the selective deprotection of one functional group in the presence of others .

Table 3: Common Nitrogen Protecting Groups for Piperidines

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Base, hydrogenation, nucleophiles |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂/Pd) | Acid, base |

| Benzyl | Bn | Catalytic Hydrogenolysis (H₂/Pd) | Acid, base, many organometallics |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, hydrogenation |

Retrosynthetic Analysis of this compound and its Analogues

A retrosynthetic analysis of this compound reveals several potential synthetic strategies. The most direct approach involves a disconnection of the C-N bonds within the piperidine ring, which points to a cyclization strategy, or a functional group interconversion from a corresponding pyridine.

Disconnection 1: Functional Group Interconversion

The most straightforward retrosynthetic disconnection is the reverse of a hydrogenation reaction. This leads back to the aromatic precursor, 2-(2-methoxyethyl)pyridine. This precursor is synthetically accessible through various methods, such as the alkylation of 2-picolyllithium with a suitable electrophile like 1-bromo-2-methoxyethane.

Scheme 1: Retrosynthetic Analysis via Functional Group Interconversion

Disconnection 2: C2-C3 and C-N Disconnection (Cyclization)

A more elaborate retrosynthetic approach involves disconnecting the piperidine ring. For instance, a disconnection at the C2-C3 and N-C6 bonds suggests an intramolecular cyclization of an open-chain amino-aldehyde or a related precursor. This could be achieved through a reductive amination pathway.

Disconnection 3: C2-Side Chain Disconnection

For the synthesis of analogues with different substituents at the 2-position, a key disconnection is between the C2 of the piperidine ring and the attached side chain. This suggests a strategy involving the functionalization of a pre-formed piperidine ring. For example, the alkylation of an N-protected piperidine-2-lithium species or the addition of an organometallic reagent to an N-protected 2-piperidone could be viable routes.

The retrosynthetic analysis for analogues of this compound would follow similar logic, with the key disconnections being the formation of the piperidine ring and the introduction of the desired substituents. For piperidine alkaloids, which often feature more complex substitution patterns, retrosynthetic strategies frequently involve key bond formations that establish the stereochemistry of multiple chiral centers researchgate.net.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-7-5-8-4-2-3-6-9-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHXKGNBNMJSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies

Oxidation Reactions (e.g., N-Oxide Formation)

The tertiary amine functionality that would result from N-substitution on the piperidine (B6355638) nitrogen of 2-(2-Methoxyethyl)piperidine (B1644238) is susceptible to oxidation to form the corresponding N-oxide. This transformation is a common reaction for tertiary amines and can be achieved using various oxidizing agents. While specific examples for this compound are not extensively documented in readily available literature, the general principles of tertiary amine oxidation are applicable.

Common reagents for the N-oxidation of tertiary amines include hydrogen peroxide (H₂O₂), often in the presence of a catalyst or in a suitable solvent like acetic acid, and peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). google.comresearchgate.net For instance, the oxidation of a similar piperidine derivative, pyrifenchloride, to its N-oxide has been accomplished using 35% hydrogen peroxide in acetic acid at elevated temperatures. google.com Another general method involves the use of mCPBA in a solvent like dichloromethane (B109758) (DCM) at room temperature. google.com The oxidation of secondary amines to nitrones, which are N-oxides of imines, can also be achieved using reagents like sodium tungstate (B81510) dihydrate with hydrogen peroxide. orgsyn.org

The formation of an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and steric bulk of the piperidine nitrogen. These N-oxides can serve as intermediates in further synthetic transformations and are sometimes explored as prodrugs, as they can be reduced back to the parent amine in vivo. google.com

Reduction Reactions (e.g., Amide to Amine, Hydrogenation of Pyridines)

The synthesis of this compound often involves reduction reactions as a key step. One of the most common methods for preparing piperidine rings is the catalytic hydrogenation of the corresponding pyridine (B92270) precursor, in this case, 2-(2-methoxyethyl)pyridine. nih.govorganic-chemistry.org This reaction typically involves the use of a metal catalyst and a hydrogen source.

The hydrogenation of substituted pyridines to piperidines can be achieved with various catalysts, including platinum oxide (PtO₂), rhodium on carbon (Rh/C), and ruthenium dioxide (RuO₂). mdpi.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the stereochemical outcome of the reduction, particularly when other substituents are present on the pyridine ring. mdpi.com For instance, cis-selective hydrogenation of substituted pyridines has been observed with certain catalysts. mdpi.com

Another relevant reduction reaction is the conversion of an amide to an amine. This is a powerful tool in organic synthesis for the formation of amines. For example, a synthetic route to a piperidine derivative could involve the reduction of a corresponding piperidin-2-one (a cyclic amide or lactam) or an N-acylpiperidine derivative. researchgate.net Lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly used for the reduction of amides to amines. smolecule.com This reaction proceeds via the reduction of the carbonyl group of the amide to a methylene (B1212753) group (-CH₂-).

A summary of typical reduction reactions leading to piperidine derivatives is presented in the table below.

| Precursor Type | Reducing Agent/Catalyst | Product | Reference(s) |

| Substituted Pyridine | PtO₂, Rh/C, RuO₂ | Substituted Piperidine | mdpi.com |

| Amide/Lactam | LiAlH₄ | Amine/Cyclic Amine | smolecule.com |

| Pyridine N-oxide | Pd/C, Ammonium formate | Piperidine | organic-chemistry.org |

Substitution Reactions (Nucleophilic and Electrophilic)

The nitrogen atom of the this compound ring is a nucleophilic center and can readily participate in nucleophilic substitution reactions with various electrophiles. Alkylation, acylation, and arylation of the piperidine nitrogen are common transformations. For instance, the nitrogen can react with alkyl halides, acyl chlorides, or other electrophilic reagents to form N-substituted derivatives. smolecule.comevitachem.comvulcanchem.comsmolecule.com

While the piperidine ring itself is aliphatic and generally not susceptible to electrophilic substitution on the ring carbons, the precursor, 2-(2-methoxyethyl)pyridine, can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions would be influenced by the directing effects of the methoxyethyl group and the pyridine nitrogen.

Nucleophilic substitution can also potentially occur on the methoxyethyl side chain, although this typically requires harsh conditions or activation of the leaving group. For example, cleavage of the ether bond can be considered a form of nucleophilic substitution where a halide ion acts as the nucleophile.

Ring-Opening and Ring-Expansion Reactions

The piperidine ring is generally stable; however, under certain conditions, it can undergo ring-opening or ring-expansion reactions. These transformations are often driven by the release of ring strain or by the formation of a more stable intermediate.

Ring-opening of piperidine derivatives can be initiated by cleavage of a C-N bond. For instance, prolonged heating of 4-methoxy-4-(2-methoxyethyl)piperidine hydrochloride with concentrated hydrochloric acid has been reported to disrupt the piperidine ring, leading to a linear amine. Theoretical studies have also investigated the reaction pathways for the direct C-N bond cleavage of piperidine. researchgate.net

Ring-expansion reactions provide a route to larger heterocyclic systems, such as azepanes. One strategy involves the rearrangement of a 2-substituted piperidine. For example, palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines has been shown to be an efficient method for the synthesis of azocanes. rsc.org Another approach involves the formation of a bicyclic aziridinium (B1262131) ion intermediate from a 2-(halomethyl)pyrrolidine, which then undergoes nucleophilic attack to yield a piperidine ring. This concept can be extended to the expansion of piperidines to azepanes. arkat-usa.org The ring expansion of 2-(hydroxymethyl)piperidines to 3-fluoroazepanes has been achieved using diethylaminosulfur trifluoride (DAST), proceeding through an aziridinium intermediate. researchgate.net

A summary of representative ring-expansion reactions is provided below.

| Starting Material | Reagent(s) | Product | Key Feature | Reference(s) |

| 2-Alkenyl piperidine | Palladium catalyst | Azocane | Two-carbon ring expansion | rsc.org |

| 2-(Hydroxymethyl)piperidine | DAST | 3-Fluoroazepane | Rearrangement via aziridinium ion | researchgate.net |

| 2-(Bromomethyl)pyrrolidine | Various nucleophiles | Substituted piperidine | Expansion via bicyclic aziridinium salt | arkat-usa.org |

Functional Group Interconversions on the Methoxyethyl Moiety

The methoxyethyl side chain of this compound offers a site for functional group interconversions, primarily involving the ether linkage. Cleavage of the ether bond is a key transformation that can lead to the corresponding alcohol, 2-(2-hydroxyethyl)piperidine. This reaction is typically achieved under strongly acidic conditions. masterorganicchemistry.com

The use of hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a classic method for cleaving ethers. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of a primary alkyl ether like the methoxyethyl group, this substitution likely follows an Sₙ2 mechanism. wikipedia.org For example, the demethylation of both methoxy (B1213986) groups in a related compound, 4-methoxy-4-(2-methoxyethyl)piperidine, to the corresponding diol was accomplished using 48% hydroiodic acid under reflux.

This ether cleavage provides a route to a primary alcohol, which can then be further functionalized. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a better leaving group for subsequent substitution reactions.

Reaction Mechanism Investigations (e.g., Stereochemical Outcome)

The stereochemistry of reactions involving the formation or modification of the this compound scaffold is a crucial aspect of its chemistry, particularly in the context of synthesizing stereochemically pure compounds.

The catalytic hydrogenation of a substituted pyridine precursor to a piperidine can lead to the formation of stereoisomers. mdpi.com The stereochemical outcome (i.e., the ratio of cis to trans isomers) is influenced by the nature of the catalyst, the solvent, and the reaction conditions. For example, some hydrogenation methods are known to be cis-selective. mdpi.com The mechanism of piperidine ring formation through various cyclization strategies, such as the Mannich reaction or aza-Diels-Alder reactions, often involves stereocontrolling steps that determine the final stereochemistry of the product. rsc.org The biosynthesis of piperidine alkaloids, for instance, proceeds through a Δ¹-piperideine intermediate, and subsequent enzymatic transformations dictate the stereochemistry of the final natural product. rsc.org

The mechanism of piperidine-catalyzed reactions, such as the Knoevenagel condensation, has been studied theoretically. These studies reveal the role of intermediates like iminium and enolate ions in the reaction pathway. acs.org In ring-expansion reactions, such as those proceeding through an aziridinium ion intermediate, the regioselectivity and stereoselectivity of the nucleophilic attack on the strained three-membered ring are key determinants of the final product's structure. arkat-usa.orgresearchgate.net The stereochemical outcome of such rearrangements can be influenced by whether the reaction is under kinetic or thermodynamic control. researchgate.net

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the structure of 2-(2-Methoxyethyl)piperidine (B1644238). The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

For a closely related compound, 2-(methoxymethyl)piperidine, the expected ¹H NMR signals would include multiplets for the piperidine (B6355638) ring protons, a multiplet for the proton at the C2 position, signals for the methylene (B1212753) protons of the methoxymethyl group, and a singlet for the methoxy (B1213986) protons. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom of the piperidine ring and the methoxymethyl substituent. The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronegativity of the nitrogen and oxygen atoms, leading to downfield shifts for adjacent protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine H2 | 2.8 - 3.0 | m |

| Piperidine H6 (axial) | 2.5 - 2.7 | m |

| Piperidine H6 (equatorial) | 3.0 - 3.2 | m |

| Methylene (-CH₂-O) | 3.4 - 3.6 | t |

| Methoxy (-OCH₃) | 3.3 | s |

| Piperidine H3, H4, H5 | 1.2 - 1.8 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine C2 | 58 - 62 |

| Piperidine C6 | 45 - 49 |

| Methylene (-CH₂-O) | 70 - 74 |

| Methoxy (-OCH₃) | 57 - 61 |

| Ethyl (-CH₂-C) | 35 - 39 |

| Piperidine C3 | 25 - 29 |

| Piperidine C4 | 23 - 27 |

2D NMR Techniques (e.g., HSQC, HMBC) for Signal Correlation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached, providing direct C-H connectivity information. For this compound, this would allow for the definitive assignment of each proton signal to its corresponding carbon in the piperidine ring and the side chain.

Dynamic NMR Studies for Conformational and Mechanistic Insights

The piperidine ring is not planar and exists in a dynamic equilibrium of chair conformations. For 2-substituted piperidines, two chair conformations are possible, with the substituent in either an axial or an equatorial position. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes.

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, the rate of conformational interconversion is fast on the NMR timescale, and averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down, and at a certain temperature (the coalescence temperature), the signals for the individual conformers may broaden and then resolve into separate signals at even lower temperatures. From the coalescence temperature and the separation of the signals, the energy barrier (ΔG‡) for the conformational change can be calculated. These studies provide valuable insights into the conformational preferences and the steric and electronic effects of the substituent on the piperidine ring. For this compound, DNMR studies could reveal the preferred orientation of the methoxyethyl group and the energetic barrier to ring inversion.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₁₇NO), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 3: Theoretical Exact Mass for this compound

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC-MS analysis of a this compound sample would first involve passing the sample through an LC column to separate the target compound from any impurities. The eluent from the column is then introduced into the mass spectrometer.

This technique is highly effective for assessing the purity of a sample. The chromatogram will show a major peak corresponding to this compound at a specific retention time, and any impurities will appear as separate, smaller peaks. The mass spectrometer provides the mass spectrum for each peak, confirming the identity of the main component and potentially allowing for the identification of any impurities based on their mass-to-charge ratios and fragmentation patterns. This method is crucial in quality control for ensuring the purity and identity of synthesized compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. When applied to this compound, the resulting spectrum would display characteristic absorption bands corresponding to its distinct structural features: the piperidine ring and the methoxyethyl side chain.

The IR spectrum is typically analyzed in the diagnostic region (above 1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). For this compound, key absorptions are expected due to the vibrations of its specific bonds. The secondary amine (N-H) within the piperidine ring would produce a moderate absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the aliphatic methylene groups of the ring and the side chain would appear as strong, sharp peaks in the 2850-3000 cm⁻¹ range.

A crucial feature for identifying the methoxyethyl group is the C-O-C (ether) linkage. This bond typically exhibits a strong, characteristic stretching vibration between 1070 and 1150 cm⁻¹. The presence of the piperidine ring is further supported by C-N bond stretching, which usually appears in the 1020-1250 cm⁻¹ region. The combination of these specific peaks allows for the unambiguous identification of the key functional groups within the this compound molecule.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | Moderate |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Strong |

| C-O-C (Ether) | Stretch | 1070 - 1150 | Strong |

X-ray Crystallography for Definitive Solid-State Structure

The crystallographic analysis of related piperidine compounds reveals that the six-membered piperidine ring typically adopts a stable chair conformation. ebi.ac.uk This conformation minimizes steric strain between the atoms. In the case of this compound, the methoxyethyl substituent would occupy either an axial or equatorial position on the ring. The equatorial position is generally more stable and thus more likely, as it reduces steric hindrance. wikipedia.org

If a crystal structure were determined, it would provide precise measurements of the C-N, C-C, and C-O bond lengths and the torsional angles that define the molecule's shape. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictate how the molecules pack together in the crystal lattice. mdpi.comresearchgate.net

Chromatographic Methods for Purity and Separation

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. Various chromatographic techniques are applicable to this compound, each serving a specific purpose in its analysis and handling.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the purity of a compound and quantifying its presence in a mixture. nih.gov For the analysis of piperidine derivatives like this compound, a reversed-phase HPLC (RP-HPLC) method is commonly employed. researchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is used. researchgate.netunodc.org The mobile phase would consist of a mixture of an aqueous buffer (e.g., water with a small percentage of phosphoric acid or another modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Since this compound is a basic compound, adjusting the pH of the mobile phase can optimize the peak shape and retention time. Detection is often achieved using an ultraviolet (UV) detector, although the compound lacks a strong chromophore, which might necessitate derivatization for enhanced sensitivity. google.com

Table 2: Typical HPLC Conditions for Piperidine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector |

| Column Temperature | 30°C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. chemguide.co.ukchemistryhall.com For this compound, a TLC plate coated with silica (B1680970) gel serves as the stationary phase. chemguide.co.uk

A suitable mobile phase, or eluent, would be a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or triethylamine) to effectively move the compound up the plate. The basic nature of the piperidine nitrogen often requires the addition of a small amount of a base (e.g., triethylamine (B128534) or ammonia) to the eluent to prevent streaking and ensure well-defined spots. After development, the spots can be visualized under UV light if the compound is UV-active, or by staining with a chemical reagent such as ninhydrin (B49086) or iodine vapor, which reacts with the amine to produce a colored spot. chemguide.co.uk The retention factor (Rf) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property used for identification. chemistryhall.com

Column Chromatography for Purification

Column chromatography is the standard method for purifying chemical compounds on a larger scale than TLC. nih.gov To purify this compound, a glass column is packed with a stationary phase, typically silica gel. sigmaaldrich.com The crude compound is loaded onto the top of the column, and an eluent, similar in composition to that used for TLC analysis, is passed through the column.

The separation principle is the same as in TLC: components of the mixture travel down the column at different rates depending on their affinity for the stationary phase. Fractions are collected as the eluent exits the column, and these are analyzed (often by TLC) to identify which ones contain the pure desired product. For basic compounds like this compound, it is common practice to use silica gel that has been deactivated with a base, such as triethylamine, mixed into the eluent system to improve the separation efficiency and yield. sigmaaldrich.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared to the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.

The molecular formula for this compound is C₈H₁₇NO. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the molecular weight is calculated to be 143.23 g/mol . Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of the theoretical values provide strong evidence for the compound's assigned stoichiometry.

Table 3: Elemental Analysis Data for this compound (C₈H₁₇NO)

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 67.09% |

| Hydrogen (H) | 11.96% |

| Nitrogen (N) | 9.78% |

Advanced Operando Spectroscopic Techniques in Catalysis

A comprehensive search of scientific literature and chemical databases did not yield specific examples of advanced operando spectroscopic techniques being applied directly to the in-situ synthesis or reaction monitoring of this compound. Operando spectroscopy, which involves the real-time analysis of a catalytic process under actual reaction conditions, is a powerful tool for understanding reaction mechanisms and optimizing catalytic performance. However, its application appears to be unreported for this specific compound.

In broader contexts, the synthesis of substituted piperidines often involves catalytic hydrogenation, reductive amination, or cyclization reactions. beilstein-journals.org Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy could theoretically be employed to monitor the formation of the piperidine ring, the introduction of the 2-(2-methoxyethyl) substituent, and the consumption of starting materials in real-time.

For instance, in a hypothetical catalytic synthesis of this compound, operando FTIR could track the disappearance of characteristic vibrational bands of the reactants and the emergence of bands associated with the piperidine ring C-N and C-H bonds, as well as the ether C-O-C stretch of the methoxyethyl group. Similarly, in-situ NMR could provide detailed structural information on intermediates and the final product as the reaction progresses.

While direct studies on this compound are lacking, research on related piperidine syntheses using techniques like flow chemistry coupled with spectroscopic monitoring provides a framework for how such studies could be designed. nih.govnih.gov These methodologies allow for precise control over reaction parameters and facilitate real-time analysis, which are central to operando studies.

The absence of specific operando studies for this compound suggests a potential area for future research to gain deeper insights into its synthesis pathways and to optimize production methods.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to investigate the electronic properties of 2-(2-Methoxyethyl)piperidine (B1644238), offering insights into its stability, reactivity, and spectroscopic characteristics. These calculations solve the Schrödinger equation for the molecule, typically using approximations like Density Functional Theory (DFT) or semi-empirical methods (e.g., AM1, PM3). researchgate.netchemjournal.kz

Detailed research findings from such calculations would elucidate the distribution of electron density, identifying nucleophilic and electrophilic centers within the molecule. The oxygen and nitrogen atoms are expected to be regions of high electron density, making them potential sites for electrophilic attack or coordination to metal ions. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.netchemjournal.kz Furthermore, these calculations can predict properties such as dipole moment, which influences solubility in polar solvents, and the heats of formation, indicating thermodynamic stability. researchgate.net

Table 1: Calculated Electronic Properties of Piperidine (B6355638) Derivatives This table presents typical electronic properties that would be determined for this compound through quantum chemical calculations, based on studies of similar piperidine compounds.

| Property | Typical Calculated Value/Information | Significance |

|---|---|---|

| HOMO Energy | -8 to -10 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +1 to +3 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 9 to 13 eV | Correlates with chemical stability and low reactivity chemjournal.kz |

| Dipole Moment | 1.5 to 2.5 D | Predicts polarity and solubility in polar solvents researchgate.net |

| Atomic Charges | Negative charge on N and O atoms | Identifies nucleophilic sites for reactions chemjournal.kz |

Conformational Analysis and Energy Landscapes

The piperidine ring is conformationally flexible and, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org For this compound, two primary chair conformers are possible, differing in the orientation of the 2-(2-methoxyethyl) substituent, which can be either axial or equatorial. Additionally, the nitrogen atom's lone pair and its attached hydrogen can also be in axial or equatorial positions, leading to a complex conformational landscape.

Conformational analysis studies, often performed using molecular mechanics or higher-level quantum calculations, aim to determine the relative energies of these different conformers and the energy barriers for their interconversion. nih.govnih.gov For most 2-substituted piperidines, the equatorial conformer is generally more stable due to the avoidance of 1,3-diaxial steric interactions. nih.gov However, the presence of the methoxyethyl side chain introduces the possibility of intramolecular hydrogen bonding between the piperidine N-H group and the ether oxygen, which could potentially stabilize an axial conformation. Computational studies can map the potential energy surface, identifying all low-energy minima (stable conformers) and the transition states that connect them. researchgate.net

Table 2: Relative Conformational Energies of 2-Substituted Piperidines This interactive table illustrates the typical energy differences (ΔG) between axial and equatorial conformers for a substituent at the C-2 position of a piperidine ring.

| Conformer | Description | Relative Free Energy (kcal/mol) | Expected Population at 298 K |

|---|---|---|---|

| Equatorial | The 2-(2-methoxyethyl) group is in the equatorial position. | 0 (Reference) | >90% (Typically favored) |

| Axial | The 2-(2-methoxyethyl) group is in the axial position. | +1.5 to +2.5 | <10% (Generally less stable) |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, degradation, or participation in organic reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products.

This process involves locating and characterizing the structures and energies of all reactants, intermediates, products, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. For instance, modeling the oxidation of the piperidine ring or N-alkylation reactions would involve calculating the geometries of the proposed transition states. scielo.br Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state correctly connects the desired reactants and products. These studies provide a detailed, step-by-step understanding of the reaction, which is essential for optimizing reaction conditions and predicting outcomes. scielo.br

Ligand Design Principles (e.g., Chiral Ligands for Asymmetric Synthesis)

Chiral piperidine derivatives are valuable scaffolds in the design of ligands for asymmetric catalysis, where they can induce high stereoselectivity in chemical transformations. dicp.ac.cnnih.gov this compound, being chiral at the C-2 position, can serve as a precursor for such ligands.

Computational modeling plays a key role in the rational design of these ligands. The 2-(2-methoxyethyl) group can function as a coordinating sidearm, making the molecule a potential bidentate (N, O) ligand that can chelate to a metal center. Theoretical studies can predict how such a ligand would coordinate to various transition metals (e.g., Palladium, Rhodium, Copper) and how the resulting complex's geometry would influence a catalytic reaction. durham.ac.uk By modeling the transition states of the catalytic cycle, chemists can understand the origins of enantioselectivity. For example, steric and electronic interactions between the chiral ligand, the metal, and the substrate in the transition state can be analyzed to predict which enantiomer of the product will be formed preferentially. This predictive power allows for the in silico screening and optimization of ligand structures before their synthesis, accelerating the development of new, highly effective catalysts. durham.ac.uk

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecular structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, often in the presence of explicit solvent molecules.

These simulations can be used to study several aspects of the molecule's behavior. For example, MD can explore the conformational flexibility of the piperidine ring and the methoxyethyl side chain, revealing the timescales of conformational changes and the populations of different conformers in solution. rsc.org MD is also instrumental in studying intermolecular interactions. Simulations could model how this compound interacts with solvent molecules, providing a detailed picture of its solvation shell. If the molecule were being studied as a potential ligand for a biological target, MD simulations could be used to model the binding process, predict the stability of the ligand-receptor complex, and identify key binding interactions. uni-konstanz.de

Applications of 2 2 Methoxyethyl Piperidine and Its Derivatives in Advanced Organic Synthesis

As Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of 2-substituted piperidines makes them exceptionally useful as chiral building blocks. The stereocenter at the C-2 position can be used to direct the stereochemical outcome of subsequent reactions, allowing for the enantioselective synthesis of complex target molecules. mdpi.com Enantiopure piperidine (B6355638) derivatives are crucial starting materials for building molecules with specific three-dimensional arrangements, which is often essential for their biological activity.

Researchers have developed methods to access enantiomerically pure forms of piperidine derivatives, which then serve as foundational elements in multi-step syntheses. For example, the enzymatic kinetic resolution of racemic 2-piperidineethanol, a closely related analogue, provides access to both enantiomers, which are valuable starting points for synthesizing a wide range of natural compounds. mdpi.com The N-protected aldehyde derived from this compound is a key intermediate where the C-2 stereocenter guides the formation of other chiral centers in the target molecule. mdpi.com This strategy has been successfully applied to the total synthesis of several piperidine-related alkaloids.

Table 1: Examples of Complex Molecules from Piperidine-Based Chiral Building Blocks

| Chiral Precursor Type | Target Molecule Class | Synthetic Strategy Highlight | Reference |

| Enantiopure 2-substituted piperidines | Piperidine Alkaloids | Utilization of the C-2 stereocenter to control the stereochemistry of the final natural product. | mdpi.com |

| Phenylglycinol-derived lactams | Diverse Alkaloids | The lactam acts as a rigid scaffold for the controlled introduction of substituents onto the piperidine ring. | ub.edu |

| C(2)-symmetric diallylpiperidine | Piperidine-related Alkaloids | Desymmetrization of the symmetric building block using intramolecular reactions to create complexity. | nih.gov |

In the Construction of Nitrogen-Containing Heterocycles (e.g., Alkaloids)

The piperidine skeleton is the core of numerous alkaloids, a class of naturally occurring compounds with significant and diverse biological activities. nih.govnih.gov Derivatives of 2-(2-methoxyethyl)piperidine (B1644238) are strategically employed as precursors to construct more elaborate nitrogen-containing heterocyclic systems, such as indolizidine and quinolizidine (B1214090) alkaloids.

A powerful strategy involves using phenylglycinol-derived oxazolopiperidone lactams. These intermediates, which establish the core piperidine ring, are conformationally rigid, allowing for the highly regio- and stereocontrolled introduction of various substituents. ub.edu Subsequent chemical transformations can then be used to elaborate the structure, building fused ring systems common in complex alkaloids. This methodology provides a systematic way to access libraries of enantiopure piperidines with diverse substitution patterns, which are then converted into target alkaloids like madangamines or decahydroquinolines. ub.edu

Table 2: Synthesis of Heterocyclic Systems from Piperidine Precursors

| Piperidine Precursor | Resulting Heterocycle | Key Transformation | Application/Significance | Reference |

| Phenylglycinol-derived lactam | Indolizidine Alkaloids | Reductive removal of chiral auxiliary and subsequent cyclization reactions. | Enantioselective synthesis of natural products. | ub.edu |

| Phenylglycinol-derived lactam | Quinolizidine Alkaloids | Stepwise, stereocontrolled functionalization followed by ring closure. | Access to complex alkaloid scaffolds. | ub.edu |

| 5-Hexenyl azide | 2-(2,3-Dihydroxypropyl)piperidine | Asymmetric dihydroxylation and cyclization. | Synthesis of ant defense alkaloids (Tetraponerines). | acs.org |

| 2-Pyridineethanol | 2-Piperidineethanol | Catalytic hydrogenation of the pyridine (B92270) ring. | Large-scale synthesis of a key precursor for various heterocycles. | google.com |

As Ligands in Metal-Catalyzed Reactions

The structural features of this compound and its derivatives make them suitable candidates for use as ligands in transition-metal-catalyzed reactions. The nitrogen atom of the piperidine ring and the oxygen atom of the methoxyethyl side chain can act as Lewis basic sites, allowing them to coordinate to a metal center. researchgate.netacs.org When a chiral piperidine derivative is used, it can create a chiral environment around the metal, enabling enantioselective catalysis.

These ligands are particularly relevant in cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. google.com Research has demonstrated the importance of ligands in improving the efficiency, substrate scope, and reaction conditions of these transformations. google.com A notable area of study is the dynamic resolution of lithiated piperidines, such as 2-lithio-N-Boc-piperidine. In these processes, chiral ligands are used to selectively react with one enantiomer of the rapidly racemizing organolithium species, demonstrating a sophisticated application of chiral ligands derived from piperidine scaffolds. researchgate.netacs.org

Precursors for Advanced Organic Materials

Beyond their use in synthesizing discrete molecules for pharmaceuticals, derivatives of this compound can also serve as building blocks for advanced organic materials. The functional groups on the piperidine ring allow for polymerization or incorporation into larger supramolecular structures.

One example is the synthesis of dendrimers, which are highly branched, tree-like macromolecules with well-defined structures. Research has described the creation of dendrimers that incorporate bis(2-methoxyethyl)amine (B57041) end groups. acs.org These materials are built through sequential chemical reactions that add new "generations" or layers to the growing molecule. The resulting dendrimers, featuring tertiary amine and ether functionalities similar to those in the this compound structure, exhibit unique properties. For instance, they can be soluble in both organic solvents and acidic aqueous solutions and can act as molecular containers, increasing the solubility of poorly soluble compounds like pyrene (B120774) in water. acs.org This highlights the potential for using these building blocks to create novel materials with tailored functions.

Q & A

Q. What are the common synthetic routes for 2-(2-Methoxyethyl)piperidine, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting piperidine derivatives with 2-methoxyethyl halides in the presence of a base (e.g., NaOH) in a polar solvent like dichlorethane. Optimal yields (~80%) are achieved at 60–80°C for 12–24 hours .

- Reductive amination : Using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to reduce imine intermediates formed between piperidine and 2-methoxyethyl aldehydes. This method requires pH control (6–7) and inert atmospheres to prevent side reactions .

Q. Key considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How should researchers characterize this compound to confirm its structural integrity?

A multi-technique approach is recommended:

- NMR spectroscopy : ¹H/¹³C NMR to verify methoxyethyl (–OCH₃) and piperidine ring protons (δ 1.4–3.2 ppm for CH₂ groups) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z = 157.2 for [M+H]⁺) and fragmentation patterns .

- FTIR : Peaks at ~1100 cm⁻¹ (C–O–C stretching) and ~2800 cm⁻¹ (C–H stretching in –OCH₃) .

Data validation : Cross-reference with computational models (DFT-based vibrational analysis) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., KMnO₄) .

Toxicological note : Limited acute toxicity data exist; assume chronic exposure risks and conduct regular health monitoring .

Advanced Research Questions

Q. How can this compound be functionalized for drug discovery applications?

The piperidine ring and methoxyethyl side chain allow targeted modifications:

- Substitution reactions : Replace the methoxy group with halogen (Br₂/FeCl₃) or amine (NH₃/Cu) under controlled conditions .

- Oxidation : Convert the piperidine nitrogen to a nitro group (HNO₃/H₂SO₄) for enhanced bioactivity .

Case study : In EP 4,374,877, a derivative of this compound was used to synthesize kinase inhibitors via Suzuki coupling .

Q. What computational tools are effective for predicting the reactivity of this compound in complex systems?

- DFT calculations : Model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular docking : Screen interactions with biological targets (e.g., G-protein-coupled receptors) using AutoDock Vina .

- MD simulations : Assess stability in lipid bilayers for membrane permeability studies .

Validation : Compare computational results with experimental data (e.g., kinetic studies) to refine models .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

- Reproducibility checks : Verify reaction conditions (solvent purity, catalyst loadings) from conflicting studies .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers in bioactivity datasets .

- Collaborative validation : Share samples with independent labs for cross-testing .

Example : Discrepancies in enzyme inhibition assays may arise from buffer composition (e.g., Tris vs. PBS) or assay temperature .

Q. What role does this compound play in designing enzyme inhibitors or receptor ligands?

- Structural mimicry : The piperidine core mimics natural alkaloids, enabling competitive inhibition of acetylcholinesterase or opioid receptors .

- Pharmacophore optimization : Introduce sulfonamide or carbonyl groups to enhance binding affinity (e.g., Ki < 100 nM for serotonin receptors) .

Q. Methodology :

Screen derivatives using SPR (surface plasmon resonance) for real-time binding kinetics.

Validate with X-ray crystallography of inhibitor-enzyme complexes .

Q. How do steric and electronic effects of the methoxyethyl group influence the compound’s reactivity?

- Steric effects : The methoxyethyl chain increases steric hindrance, reducing nucleophilic substitution rates at the piperidine nitrogen .

- Electronic effects : The –OCH₃ group donates electron density via resonance, stabilizing carbocation intermediates in Friedel-Crafts reactions .

Experimental proof : Compare reaction rates of this compound with unsubstituted piperidine in alkylation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.